molecular formula C13H19N3O B1468163 2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide CAS No. 1284525-69-4

2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide

Cat. No. B1468163
CAS RN: 1284525-69-4
M. Wt: 233.31 g/mol
InChI Key: WGFMVYOTEDEZHL-UHFFFAOYSA-N
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Description

2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide, also known as NAPTA, is an organic compound with a wide range of applications in the scientific research field. It is an amide derivative of pyrrolidine and p-toluenesulfonamide, and is known to be a versatile and powerful tool for the synthesis of various compounds.

Scientific Research Applications

Intermediate in Pharmaceutical Production

  • 4-Benzyloxy-3-pyrrolin-2-on-1-yl acetamide, related to 2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide, serves as an advantageous intermediate for producing pharmaceutically effective 4-hydroxypyrrolidin-2-1-yl acetamides. Processes for the production of both the intermediate and the active substance are described in research by Fort (2002) (Fort, 2002).

Corrosion Inhibition

  • Acetamide derivatives, including those similar to 2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide, are explored for their corrosion prevention efficiencies. These compounds show promising results in protecting steel in acidic and mineral oil mediums, as investigated by Yıldırım and Cetin (2008) (Yıldırım & Cetin, 2008).

Spectroscopic Studies and Molecular Docking

  • N-(5-aminopyridin-2-yl)acetamide, structurally similar to the compound , has been subject to vibrational, spectroscopic, molecular docking, and density functional theory studies. These reveal insights into its molecular reactivity and stability, potentially applicable to 2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide. Asath et al. (2016) delved into this research (Asath et al., 2016).

Novel Synthesis Methods

  • Research on 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide, which is structurally related, highlights novel methods for its synthesis. These methods could provide insights into synthesizing similar compounds like 2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide. Vorona et al. (2013) have contributed to this field (Vorona et al., 2013).

Application in Optical Activity Studies

  • Research on the optical activity of simple cyclic amides, including 3-aminopyrrolidin-2-one, can provide insights into the optical properties of similar compounds like 2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide. Greenfield and Fasman (1969) explored this area (Greenfield & Fasman, 1969).

properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-10-2-4-12(5-3-10)15-13(17)9-16-7-6-11(14)8-16/h2-5,11H,6-9,14H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFMVYOTEDEZHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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